molecular formula C14H19ClN2O B1421052 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride CAS No. 1198284-29-5

4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B1421052
CAS No.: 1198284-29-5
M. Wt: 266.76 g/mol
InChI Key: YONILTXTYNIUOC-UHFFFAOYSA-N
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Description

4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride: is a chemical compound with the molecular formula C₁₄H₁₉ClN₂O and a molecular weight of 266.77 g/mol . This compound is characterized by its spirocyclic structure, which includes a phenyl group and two nitrogen atoms within the spiro ring system. It is typically found in solid form and is known for its applications in various scientific research fields .

Biochemical Analysis

Biochemical Properties

4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an effective inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The compound’s interaction with RIPK1 inhibits its activity, thereby preventing necroptosis in certain cell types.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In U937 cells, a model for studying necroptosis, the compound has shown significant anti-necroptotic effects . This indicates its potential in regulating cell death pathways and maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of RIPK1 is a key mechanism, where the compound binds to the kinase domain of RIPK1, preventing its activation and subsequent signaling cascades . This inhibition leads to reduced necroptosis and altered gene expression related to cell death pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under refrigerated conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in vitro has demonstrated sustained inhibition of necroptosis, suggesting its potential for chronic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 without causing significant toxicity. At higher doses, toxic effects such as cellular stress and apoptosis have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its inhibition of RIPK1 affects metabolic flux and metabolite levels associated with necroptosis . The compound’s metabolism and clearance are essential for understanding its pharmacokinetics and optimizing its use in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in target cells . Understanding these transport mechanisms is crucial for developing effective delivery strategies and enhancing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell determines its interaction with target biomolecules and subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves the formation of the spirocyclic ring system. One common method includes the reaction of a phenyl-substituted amine with a cyclic ketone under acidic conditions to form the spiro compound. The hydrochloride salt is then obtained by treating the spiro compound with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity. The process typically includes steps for purification and crystallization to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying structure-activity relationships and developing new chemical entities .

Biology and Medicine: This compound has been investigated for its potential as a selective inhibitor of certain enzymes, such as TYK2 and JAK1, which are involved in inflammatory processes. It shows promise in the treatment of diseases like inflammatory bowel disease .

Industry: In the industrial sector, the compound is used in the development of pharmaceuticals and agrochemicals. Its ability to form stable spirocyclic structures makes it a useful intermediate in the synthesis of various bioactive compounds .

Comparison with Similar Compounds

Uniqueness: 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is unique due to its specific spirocyclic structure and its ability to selectively inhibit TYK2 and JAK1 enzymes. This selectivity makes it a valuable compound for research in inflammatory diseases and for the development of targeted therapies .

Properties

IUPAC Name

4-phenyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.ClH/c17-13-14(6-8-15-9-7-14)12(10-16-13)11-4-2-1-3-5-11;/h1-5,12,15H,6-10H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONILTXTYNIUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(CNC2=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
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4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
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4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
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4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
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4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
Reactant of Route 6
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.